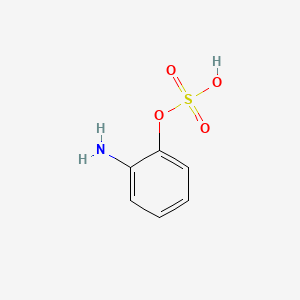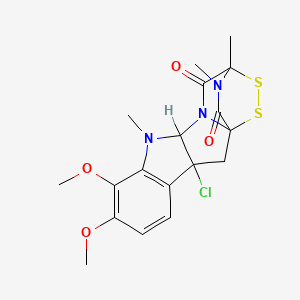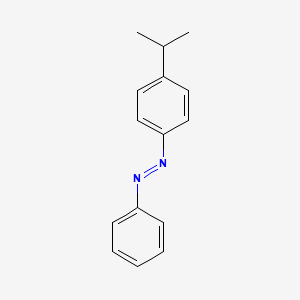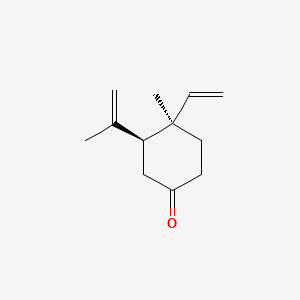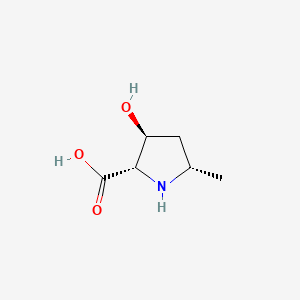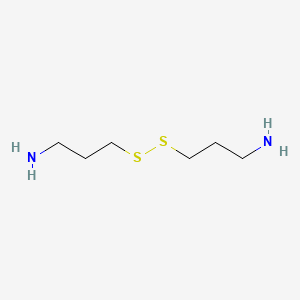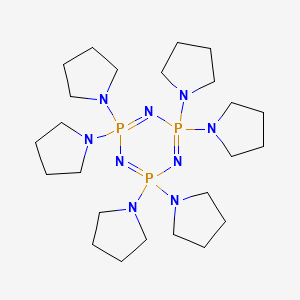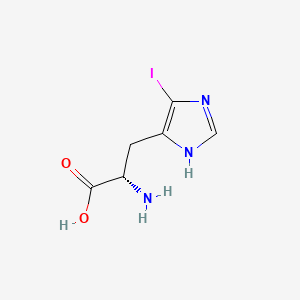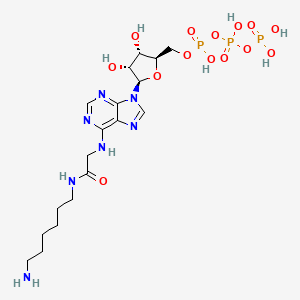
3alpha-Hydroxyglycyrrhetinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3alpha-hydroxyglycyrrhetinic acid is a pentacyclic triterpenoid. It derives from a glycyrrhetinic acid. It is a conjugate acid of a 3alpha-hydroxyglycyrrhetinate.
Wissenschaftliche Forschungsanwendungen
Enzyme Interaction and Metabolism
- 3alpha-Hydroxyglycyrrhetinic acid has been studied for its role in inhibiting pig 3alpha/beta,20beta-hydroxysteroid dehydrogenase, a key enzyme in steroid metabolism. This inhibition is altered by the deletion of specific amino acid residues, indicating a significant role of these residues in enzyme interaction and substrate binding (Itoda, Takase, & Nakajin, 2002).
Microbial Transformation
- Research has explored the microbial transformation of glycyrrhetinic acid by various fungi like Mucor polymorphosporus and Cunninghamella blakesleeana, leading to the formation of new compounds. These transformations have potential applications in creating novel bioactive substances (Xin, Liu, Ye, Guo, & Guo, 2006); (Qin et al., 2010).
Proteasome Inhibition
- Glycyrrhetinic acid and its derivatives have been identified as inhibitors of the human 20S proteasome, an enzyme complex involved in protein degradation. Some derivatives exhibit significantly higher potency, suggesting potential for therapeutic applications (Huang, Yu, Ho, Qian, Lee, & Chen, 2008).
Drug Delivery Systems
- Glycyrrhetinic acid has been used in drug delivery systems for hepatocellular carcinoma therapy. Its ability to enhance liver-targeting efficacy and receptor-mediated endocytosis makes it a promising component in targeted drug delivery (Cai, Xu, Chan, Fang, He, & Chen, 2016).
Antiproliferative and Apoptotic Effects
- Derivatives of glycyrrhetinic acid have been synthesized and tested for their antiproliferative and apoptotic effects in leukemia cells. These derivatives show potential as anticancer agents (Liu, Song, Guo, Wang, Lv, Jing, & Zhao, 2007).
Metabolic Engineering
- Metabolic engineering of Saccharomyces cerevisiae has been employed to produce glycyrrhetinic acid, demonstrating an alternative to traditional plant extraction methods. This approach highlights the potential for sustainable and efficient production of this compound (Wang et al., 2019).
Eigenschaften
Molekularformel |
C30H46O4 |
|---|---|
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
(2S,4aS,6aR,6aS,6bR,8aR,10R,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22+,23+,26+,27-,28-,29+,30+/m0/s1 |
InChI-Schlüssel |
MPDGHEJMBKOTSU-GBWCSKBLSA-N |
Isomerische SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B1208558.png)

